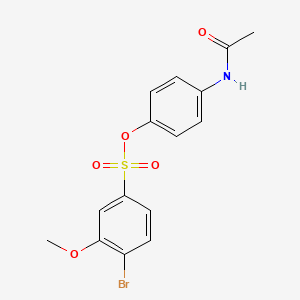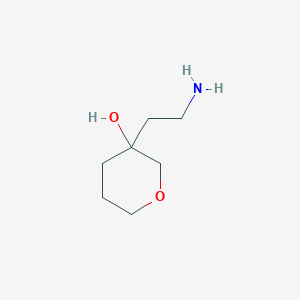
3-(2-Aminoethyl)oxan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-Aminoethyl)oxan-3-ol” is a chemical compound with the molecular formula C7H15NO2 . It has a molecular weight of 145.2 g/mol .
Molecular Structure Analysis
The InChI code for “3-(2-Aminoethyl)oxan-3-ol” is 1S/C7H15NO2/c8-4-3-7(9)2-1-5-10-6-7/h9H,1-6,8H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
It is stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources .
Applications De Recherche Scientifique
Oxidative Stress and Antioxidant Research
Oxidative Stress Phenomena and Antioxidants
Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify the reactive intermediates or repair the resulting damage. Antioxidants play a crucial role in neutralizing ROS and protecting the body from various diseases. Reactive oxygen species and other radicals are involved in a variety of biological phenomena, such as mutation, carcinogenesis, degenerative and other diseases, inflammation, aging, and development. The study of antioxidants and their implications in various fields, from food engineering to medicine and pharmacy, is of major interest due to their ability to mitigate oxidative stress. The critical review by Kohen and Nyska (2002) discusses oxidative stress phenomena, the biological targets susceptible to oxidation, and methodologies used in toxicological pathology to visualize oxidative stress phenomena, including immunohistochemical markers and electrochemical methods based on voltammetry measurements (Kohen & Nyska, 2002).
Analytical Methods for Determining Antioxidant Activity
The evaluation of antioxidant activity is crucial for understanding how antioxidants can protect against oxidative stress. Munteanu and Apetrei (2021) provide a critical presentation of important tests used to determine antioxidant activity, including ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH assays. These assays are based on chemical reactions assessing the kinetics or reaching the equilibrium state, often monitored by spectrophotometry (Munteanu & Apetrei, 2021).
Heterocyclic Compounds in Asymmetric Catalysis
Applications in Asymmetric Catalysis
Compounds containing a chiral oxazoline ring, derived from amino alcohols, have shown significant success in asymmetric catalysis. These compounds are involved in a wide range of metal-catalyzed transformations, illustrating the importance of heterocyclic compounds in the development of new pharmaceuticals and materials. Hargaden and Guiry (2009) review the use of oxazoline-containing ligands in homogeneous metal-catalyzed asymmetric synthesis, highlighting their versatility and impact on the stereochemical outcome of reactions (Hargaden & Guiry, 2009).
Safety and Hazards
The safety information for “3-(2-Aminoethyl)oxan-3-ol” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
3-(2-aminoethyl)oxan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c8-4-3-7(9)2-1-5-10-6-7/h9H,1-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOZYABHQGMSFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(CCN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)oxan-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


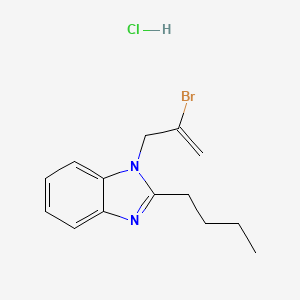
![1-[(3-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2700526.png)
![1-(2-fluorophenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2700527.png)
![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-methylbenzyl)sulfonyl]-1H-indole](/img/structure/B2700530.png)


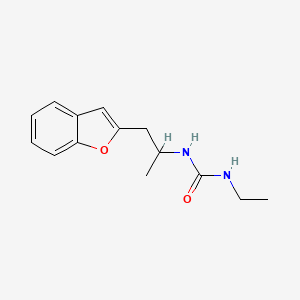

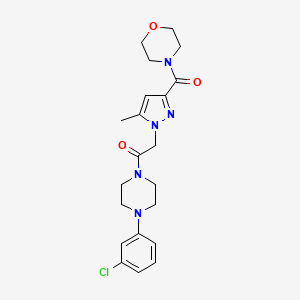
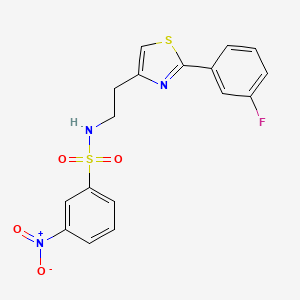
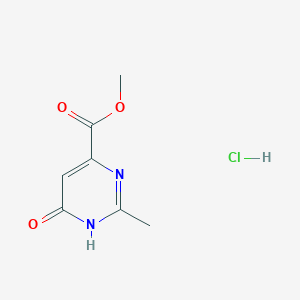
![N-(5-acetamido-2-methoxyphenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2700544.png)
